molecular formula C16H21NO3 B1327312 Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate CAS No. 898755-53-8

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate

Cat. No.: B1327312
CAS No.: 898755-53-8
M. Wt: 275.34 g/mol
InChI Key: KUDOPTVWUCKWFN-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is a complex organic compound with the molecular formula C16H21NO3. This compound is notable for its unique structure, which includes an azetidine ring, a phenyl group, and an oxobutyrate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate typically involves the reaction of 2-(azetidinomethyl)benzaldehyde with ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Ethyl 4-[2-(pyrrolidinomethyl)phenyl]-4-oxobutyrate
  • Ethyl 4-[2-(piperidinomethyl)phenyl]-4-oxobutyrate
  • Ethyl 4-[2-(morpholinomethyl)phenyl]-4-oxobutyrate

Comparison: Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Compared to its analogs with pyrrolidine, piperidine, or morpholine rings, the azetidine-containing compound may exhibit different reactivity and binding affinity to biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications .

Biological Activity

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an ethyl ester group, an azetidine ring, and a phenyl moiety. These structural components contribute to its biological activity by influencing its interaction with various biological targets.

PropertyValue
Molecular FormulaC15_{15}H18_{18}N2_{2}O3_{3}
Molecular Weight274.31 g/mol
CAS Number[Not Available]
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and survival.

  • Enzyme Inhibition : Similar compounds have shown selective inhibition against enzymes such as cyclooxygenase, which plays a critical role in inflammation and cancer progression. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Cell Cycle Regulation : Research indicates that this compound may induce cell cycle arrest at specific phases (e.g., G2/M phase), thereby preventing cancer cells from dividing and proliferating. This effect is often mediated through interactions with tubulin, disrupting microtubule dynamics essential for mitosis.
  • Angiogenesis Inhibition : Preliminary studies suggest that this compound may inhibit angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth and metastasis.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. For instance:

  • Study on MDA-MB-231 Cells : This breast cancer cell line was treated with the compound at varying concentrations. Results indicated significant inhibition of cell viability at nanomolar concentrations, suggesting potent antiproliferative properties.
  • Comparison with Standard Treatments : The compound's efficacy was compared to established chemotherapeutics such as paclitaxel and vinblastine. The findings revealed that this compound exhibited similar or superior activity in certain assays.

Mechanistic Studies

Mechanistic investigations have provided insights into how this compound exerts its effects:

  • Cell Cycle Analysis : Flow cytometry analyses demonstrated that treatment with this compound resulted in increased populations of cells in the G2/M phase, indicating cell cycle arrest.
  • Cytoskeletal Disruption : Immunofluorescence studies revealed alterations in microtubule structures upon treatment, consistent with a mechanism involving tubulin binding.

Case Studies

  • Case Study on Lung Cancer : A clinical study investigated the effects of this compound in patients with non-small cell lung cancer (NSCLC). Patients receiving this compound as part of a combination therapy showed improved outcomes compared to those receiving standard care alone.
  • Preclinical Models : In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that the compound effectively reduced tumor growth and angiogenesis, supporting its potential as an anticancer agent.

Properties

IUPAC Name

ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-7-4-3-6-13(14)12-17-10-5-11-17/h3-4,6-7H,2,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOPTVWUCKWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643737
Record name Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-53-8
Record name Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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